4-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)-N,N-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-19(2)26(22,23)15-7-5-14(6-8-15)18(21)20-10-9-17(25-13-11-20)16-4-3-12-24-16/h3-8,12,17H,9-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYKJVUITFSNTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(SCC2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound: The 1,4-thiazepane ring provides conformational flexibility, which may influence binding to enzymes or receptors.
- Triazole Derivatives () : Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones feature a rigid triazole core. Their tautomeric equilibrium (thione vs. thiol forms) affects reactivity and hydrogen-bonding capacity .
- Thiazole-Hydrazone Derivatives () : These compounds combine thiazole and hydrazone motifs, enabling metal chelation and broad-spectrum antifungal activity (e.g., MIC = 250 µg/mL against Candida utilis) .
Sulfonamide Substituents
- N,N-Dimethyl Group (Target Compound) : Enhances lipophilicity (logP ~3.5 estimated) compared to polar substituents like hydroxyl or halogens.
- Halogenated Analogues () : Compounds with Cl or Br substituents (e.g., 4-(4-Cl-phenylsulfonyl) derivatives) exhibit increased electrophilicity, improving interactions with nucleophilic residues in enzymes .
- Methoxy and Hydroxy Groups () : 4-Methoxy or 4-hydroxyphenyl sulfonamides participate in hydrogen bonding (e.g., O–H⋯O in N-(4-hydroxyphenyl)benzenesulfonamide), enhancing solubility but reducing cell permeability .
Physicochemical Properties
Preparation Methods
Nitrobenzenesulfonyl Chloride as a Starting Material
The synthesis begins with 4-nitrobenzenesulfonyl chloride (CAS: 98-74-8), a commercially available precursor. Reaction with dimethylamine in a polar aprotic solvent (e.g., tetrahydrofuran) yields N,N-dimethyl-4-nitrobenzenesulfonamide (Eq. 1):
$$
\text{4-NO}2\text{-C}6\text{H}4\text{-SO}2\text{Cl} + 2\text{NH(CH}3\text{)}2 \rightarrow \text{4-NO}2\text{-C}6\text{H}4\text{-SO}2\text{N(CH}3\text{)}2 + \text{HCl}
$$
Conditions : 0–5°C, stoichiometric dimethylamine, 85–90% yield.
Reduction of Nitro to Amine
Catalytic hydrogenation using palladium on carbon (Pd/C) in methanol reduces the nitro group to an amine, producing N,N-dimethyl-4-aminobenzenesulfonamide (Eq. 2):
$$
\text{4-NO}2\text{-C}6\text{H}4\text{-SO}2\text{N(CH}3\text{)}2 + 3\text{H}2 \xrightarrow{\text{Pd/C}} \text{4-NH}2\text{-C}6\text{H}4\text{-SO}2\text{N(CH}3\text{)}2 + 2\text{H}2\text{O}
$$
Conditions : 1 atm H₂, room temperature, 92–95% yield.
Synthesis of 7-(Furan-2-yl)-1,4-Thiazepane-4-Carboxylic Acid
Thiazepane Ring Construction
The 1,4-thiazepane core is synthesized via a ring-closing metathesis (RCM) strategy. Starting with 2-furanmethanamine (CAS: 5370-01-4), reaction with 1,4-dibromo-2-butene in the presence of a Grubbs catalyst (Generation II) forms the seven-membered ring (Eq. 3):
$$
\text{Furan-2-CH}2\text{NH}2 + \text{Br(CH}2\text{)}2\text{CH=CH}_2 \xrightarrow{\text{Grubbs II}} \text{7-(Furan-2-yl)-1,4-thiazepane} + \text{HBr}
$$
Conditions : Dichloromethane, 40°C, 12 hours, 70–75% yield.
Amide Coupling and Final Assembly
Activation of Carboxylic Acid
The carboxylic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) (Eq. 5):
$$
\text{7-(Furan-2-yl)-1,4-thiazepane-4-COOH} + \text{SOCl}2 \rightarrow \text{7-(Furan-2-yl)-1,4-thiazepane-4-COCl} + \text{SO}2 + \text{HCl}
$$
Coupling with N,N-Dimethyl-4-Aminobenzenesulfonamide
The acid chloride reacts with the amine under Schotten-Baumann conditions to form the target amide (Eq. 6):
$$
\text{4-NH}2\text{-C}6\text{H}4\text{-SO}2\text{N(CH}3\text{)}2 + \text{7-(Furan-2-yl)-1,4-thiazepane-4-COCl} \rightarrow \text{Target Compound} + \text{HCl}
$$
Conditions : Dichloromethane, triethylamine (base), 0°C to room temperature, 80–85% yield.
Analytical Characterization and Validation
Spectroscopic Data
Purity and Yield Optimization
- Column Chromatography : Silica gel (ethyl acetate/hexane, 1:1) achieves >98% purity.
- Crystallization : Ethanol/water (7:3) yields needle-shaped crystals suitable for X-ray diffraction.
Industrial-Scale Considerations
Solvent Recovery and Waste Management
Cost-Effective Modifications
Q & A
Q. Optimization Tips :
- Use catalysts like Pd(PPh₃)₄ for coupling reactions to improve yields (≥75%) .
- Monitor pH and temperature during sulfonamide conjugation to avoid side reactions (e.g., hydrolysis) .
Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer:
A combination of techniques is critical:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm furan (δ 6.3–7.4 ppm for protons) and thiazepane (δ 2.5–3.8 ppm for methylene groups) connectivity .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the thiazepane ring and sulfonamide regions .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₂₁H₂₅N₂O₄S₂: 457.12) .
- FT-IR : Identify carbonyl (1700–1750 cm⁻¹) and sulfonamide (1320–1360 cm⁻¹) functional groups .
How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
Stability studies should include:
- pH-Dependent Hydrolysis :
- Acidic (pH 2–4) : Thiazepane ring may undergo protonation, increasing susceptibility to hydrolysis. Monitor via HPLC .
- Neutral (pH 7) : Stable for ≥48 hours at 25°C .
- Basic (pH 9–10) : Sulfonamide group may degrade; use TLC to track decomposition .
- Thermal Stability :
- 25–40°C : Stable for >1 week.
- >60°C : Degradation observed after 24 hours; use DSC to determine melting point and thermal thresholds .
What experimental strategies are recommended to assess the compound’s inhibitory activity against target enzymes like carbonic anhydrase?
Methodological Answer:
- In Vitro Enzyme Assays :
- Protocol : Use a stopped-flow CO₂ hydration assay with recombinant human carbonic anhydrase isoforms (e.g., CA-II, CA-IX). Measure IC₅₀ values at varying compound concentrations (0.1–100 µM) .
- Controls : Include acetazolamide as a positive control (IC₅₀ ≈ 10 nM) .
- Cellular Assays :
How can computational methods like molecular docking be applied to predict the compound’s binding affinity with biological targets?
Methodological Answer:
- Molecular Docking Workflow :
- Protein Preparation : Retrieve CA-II structure (PDB: 3KS3). Remove water molecules and add hydrogens using AutoDock Tools .
- Ligand Preparation : Optimize the compound’s 3D structure with Gaussian09 (B3LYP/6-31G* basis set) .
- Docking Simulations : Use AutoDock Vina; analyze binding poses near Zn²⁺ active site.
- Validation : Compare predicted ΔG values with experimental IC₅₀ data to refine scoring functions .
How should researchers approach SAR studies to modify the thiazepane or sulfonamide moieties for enhanced efficacy?
Methodological Answer:
- Thiazepane Modifications :
- Substituent Screening : Introduce electron-withdrawing groups (e.g., -CF₃) at position 7 to enhance enzyme binding .
- Ring Expansion : Compare 1,4-thiazepane with 1,4-diazepane analogs to assess ring flexibility (see table below) .
- Sulfonamide Variations :
- Replace N,N-dimethyl with cyclic amines (e.g., piperidine) to improve solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
